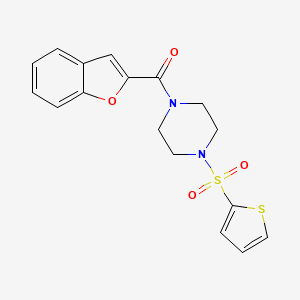![molecular formula C24H23F2N3O4S B10806700 3,4-difluoro-N-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide](/img/structure/B10806700.png)
3,4-difluoro-N-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-645332 is a chemical compound that has garnered interest in scientific research due to its unique properties and potential applications. It is known for its role in various biochemical processes and has been studied for its effects in different fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of WAY-645332 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:
Step 1 Formation of Intermediate Compounds: This step involves the preparation of intermediate compounds through reactions such as condensation, cyclization, or substitution.
Step 2 Final Synthesis: The intermediate compounds are then subjected to further reactions, such as reduction or oxidation, to form the final compound, WAY-645332.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial production methods for WAY-645332 may involve scaling up these synthetic routes, optimizing reaction conditions, and using advanced techniques such as continuous flow reactors to enhance efficiency and reduce costs.
Chemical Reactions Analysis
WAY-645332 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: WAY-645332 can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
WAY-645332 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: The compound is studied for its effects on biological systems, including its role in cellular processes and its potential as a therapeutic agent.
Medicine: WAY-645332 is investigated for its potential use in treating various medical conditions, such as neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an additive in industrial processes to enhance product performance.
Mechanism of Action
The mechanism of action of WAY-645332 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. For example, it may inhibit or activate certain signaling pathways, resulting in changes in cellular function and behavior.
Comparison with Similar Compounds
WAY-645332 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
WAY-316606: Known for its role as a secreted Frizzled-Related Protein-1 inhibitor, increasing Wnt signaling.
WAY-100635: A selective serotonin receptor antagonist used in research to study serotonin pathways.
WAY-645332 stands out due to its specific molecular structure and the unique effects it exerts on biological systems, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C24H23F2N3O4S |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
3,4-difluoro-N-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H23F2N3O4S/c1-33-20-8-6-19(7-9-20)28-12-14-29(15-13-28)24(30)17-2-4-18(5-3-17)27-34(31,32)21-10-11-22(25)23(26)16-21/h2-11,16,27H,12-15H2,1H3 |
InChI Key |
BZOHQBAIDURTLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Fluorophenyl)methylsulfanyl]-3-(3-pyrrolidin-1-ylsulfonylphenyl)quinazolin-4-one](/img/structure/B10806619.png)
![[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl cyclohexanecarboxylate](/img/structure/B10806620.png)
![[2-[4-Amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]-2-oxoethyl] 3,5-dimethyl-1,2-oxazole-4-carboxylate](/img/structure/B10806627.png)
![2-[[5-(4-Fluorophenyl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole](/img/structure/B10806644.png)
![4-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-propylphthalazin-1-one](/img/structure/B10806659.png)
![(2-Hydroxy-5-methoxyphenyl)-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)methanone](/img/structure/B10806666.png)

![N-[1-(1-adamantyl)ethyl]-3-quinoxalin-2-ylprop-2-enamide](/img/structure/B10806673.png)
![[2-[Benzyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 4-chloro-2-hydroxybenzoate](/img/structure/B10806679.png)
![[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl] 3-(4-oxo-3H-quinazolin-2-yl)propanoate](/img/structure/B10806682.png)
![3-(Azepane-1-carbonyl)-7a-(4-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B10806687.png)
![7-Methyl-4-[[4-(2-phenylethenylsulfonyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B10806688.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B10806693.png)
![[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B10806697.png)
